Samarium arsenide

Optical band gap Near-infrared optoelectronics Thin-film semiconductor

Samarium arsenide (SmAs, CAS 12255-39-9) is a binary rare-earth monopnictide semiconductor crystallizing in the cubic NaCl-type structure (space group Fm3̄m, a = 0.5921 nm, Z =. With a molecular weight of 225.3 g/mol and a congruent melting point of 2257 °C , SmAs belongs to the rocksalt-structured rare-earth arsenide family that exhibits non-monotonic variations in electronic, magnetic, and structural properties across the lanthanide series due to the interplay of 4f electron localization, lanthanide contraction, and pnictogen chemistry.

Molecular Formula AsSm
Molecular Weight 225.3 g/mol
CAS No. 12255-39-9
Cat. No. B13744575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium arsenide
CAS12255-39-9
Molecular FormulaAsSm
Molecular Weight225.3 g/mol
Structural Identifiers
SMILES[As]#[Sm]
InChIInChI=1S/As.Sm
InChIKeyGSRNJUWQQSVPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Arsenide (SmAs) CAS 12255-39-9: Core Physicochemical Profile for Scientific Procurement


Samarium arsenide (SmAs, CAS 12255-39-9) is a binary rare-earth monopnictide semiconductor crystallizing in the cubic NaCl-type structure (space group Fm3̄m, a = 0.5921 nm, Z = 4) [1]. With a molecular weight of 225.3 g/mol [2] and a congruent melting point of 2257 °C [1], SmAs belongs to the rocksalt-structured rare-earth arsenide family that exhibits non-monotonic variations in electronic, magnetic, and structural properties across the lanthanide series due to the interplay of 4f electron localization, lanthanide contraction, and pnictogen chemistry [3]. Experimental optical absorption measurements on thin films place its optical energy gap at approximately 1.03 eV [4], positioning SmAs as a narrow-bandgap semiconductor suitable for near-infrared optoelectronic and thermophotovoltaic applications [5].

Why SmAs Cannot Be Generically Substituted: Critical Differentiators Among Rare-Earth Monopnictides


Rare-earth monopnictides (RE-V) are frequently grouped as a single material class, yet the electronic structure and resulting functional properties of each member are exquisitely sensitive to the specific rare-earth element [1]. In samarium monopnictides, the Sm ion is described with five localized f-electrons forming a narrow f-band near the Fermi level, yielding an effective intermediate valence state that is the ground state of all Sm pnictides [2]. However, the choice of pnictogen (N, P, As, Sb, Bi) dramatically modulates the band gap character: SmN exhibits half-metallic behavior with a direct gap, SmP and SmAs show half-metallic character with moderate indirect gaps, while SmSb and SmBi transition from semi-metallic to half-metallic behavior depending on the exchange-correlation treatment [3]. Furthermore, the bulk modulus decreases with increasing pnictogen atomic number, with SmN being the least compressible and SmBi the most [3]. Even within the arsenide sub-family (LnAs), the optical band gap varies non-monotonically from ~0.63 eV (GdAs) to ~1.18 eV (TmAs), reflecting the complex interplay between lanthanide contraction, 4f-state energetics, and As-4p band hybridization [4]. These quantitative differences mean that SmAs cannot be freely interchanged with NdAs, GdAs, or other RE-V compounds without altering device-relevant properties such as absorption edge, carrier transport, magnetic ordering temperature, and mechanical stability under pressure.

Quantitative Comparator-Based Evidence for Samarium Arsenide (SmAs) Selection


Optical Band Gap Positioning: SmAs at 1.03 eV Versus GdAs (0.63 eV) and NdAs (1.04 eV) Measured in the Same Study

In a foundational 1969 study by Hiscocks, the optical energy gaps of multiple rare-earth arsenide thin films were determined under identical experimental conditions. SmAs exhibits an optical gap of 1.03 eV, which is 63% larger than GdAs (0.63 eV) and nearly identical to NdAs (1.04 eV) [1]. This places SmAs in a distinct absorption regime: while GdAs (0.63 eV) absorbs deep in the infrared (~1970 nm), SmAs (1.03 eV) absorbs at ~1200 nm in the near-infrared, making it suitable for different photodetector and thermophotovoltaic operating windows. A user selecting GdAs for its narrower gap would shift the absorption cutoff by approximately 400 meV relative to SmAs, fundamentally altering spectral response.

Optical band gap Near-infrared optoelectronics Thin-film semiconductor

Low-Temperature Magnetic Ordering: SmAs Néel Temperature of 1.8 K Compared with SmP (1.6 K), SmSb (2.1 K), and SmBi (9 K)

Hulliger et al. (1978) reported the antiferromagnetic Néel temperatures (T_N) for the samarium monopnictide series from caloric and magnetic measurements: SmP (1.6 K), SmAs (1.8 K), SmSb (2.1 K), and SmBi (9 K) [1]. SmAs occupies a narrow window between SmP and SmSb, with T_N only 0.2 K above SmP and 0.3 K below SmSb. In stark contrast, SmBi orders at 9 K — a factor of 5× higher than SmAs. The crystal-field splitting Δ_5/2 between the Γ_7 doublet and Γ_8 quartet of the Sm³⁺ J=5/2 ground state was derived from the paramagnetic-range data for all four compounds [1]. For applications requiring paramagnetic behavior down to the lowest achievable temperatures (e.g., certain bolometric or calorimetric detectors), SmAs and SmP enable operation below 2 K, whereas SmBi would introduce antiferromagnetic ordering artifacts above ~9 K.

Antiferromagnetic ordering Low-temperature magnetism Crystal-field splitting

High-Pressure Structural Stability: SmAs Phase Transition at 32.1 GPa Versus NdAs (24.2 GPa) and PrAs (27.1 GPa)

Shirotani et al. (2001) investigated the high-pressure behavior of LnAs compounds (Ln = Pr, Nd, Sm, Gd, Dy, Ho) with the NaCl-type structure using X-ray diffraction under diamond-anvil-cell compression. First-order phase transitions with crystallographic change were identified at 27.1 GPa for PrAs, 24.2 GPa for NdAs, and 32.1 GPa for SmAs [1]. SmAs thus requires 32.5% higher pressure to initiate the NaCl→tetragonal (distorted CsCl-type) structural transformation than NdAs, and 18.5% higher than PrAs. The high-pressure phase of the lighter LnAs (Pr, Nd, Sm) adopts a tetragonal structure viewed as a distorted CsCl-type [1]. The equilibrium lattice constant and bulk modulus derived from this study confirm that SmAs possesses the highest mechanical stability under compression among the light rare-earth arsenides examined.

Pressure-induced phase transition Mechanical stability NaCl-CsCl structural transformation

Thermodynamic Stability: Heat of Formation of SmAs (−72.0 kcal/mol) Among Rare-Earth Arsenides

The heats of formation of fifteen group 3A arsenides were measured by dynamic differential calorimetry. SmAs exhibits a heat of formation (ΔH_f) of −72.0 ± 3.5 kcal/mol, which is statistically indistinguishable from NdAs (−72.7 ± 3.5 kcal/mol) but measurably less exothermic than GdAs (−74.4 ± 3.2 kcal/mol) and DyAs (−78.1 ± 5.0 kcal/mol) [1]. In contrast, YbAs (−61.8 ± 2.9 kcal/mol) is significantly less stable thermodynamically. The ranking of thermodynamic stability — DyAs > GdAs > NdAs ≈ SmAs — correlates with the lanthanide contraction and the increasing ionic contribution to bonding [2]. SmAs thus offers intermediate thermodynamic stability: more stable than YbAs by ~10 kcal/mol, yet less prone to decomposition-driven arsenic volatility than the heavier, more exothermic DyAs during high-temperature processing.

Heat of formation Thermodynamic stability Calorimetry

Half-Metallic Electronic Character: SmAs as a Moderate-Indirect-Gap Half-Metal Distinguished from SmN, SmSb, and SmBi

A comprehensive DFT study using the full-potential linearized augmented plane wave (FPLAPW) method with both GGA and modified Becke-Johnson (mBJ-GGA) potentials investigated the electronic structure of SmX (X = N, P, As, Sb, Bi) [1]. All SmX compounds exhibit a ferromagnetic ground state with a magnetic moment close to 5 μB, consistent with localized Sm 4f electrons. Critically, the electronic character differs systematically across the series: SmN exhibits half-metallic behavior with a larger direct band gap (mBJ-GGA); SmP and SmAs also show half-metallic character but with moderate indirect gaps; SmSb and SmBi transition from semi-metallic (GGA) to half-metallic (mBJ-GGA) behavior [1]. The band structure analysis reveals that the dominant contribution of Sm 4f electrons near the Fermi level in the majority-spin channel leads to half-metallicity — metallic for majority spin and semiconducting for minority spin — while strong hybridization between pnictogen p-states and Sm f- and d-states contributes to the complex electronic behavior [1]. This positions SmAs as a robust half-metal with a moderate indirect gap, distinct from SmN's direct-gap character and SmSb/SmBi's method-dependent classification.

Half-metallicity Spintronics Electronic band structure

Samarium Arsenide (SmAs) Application Scenarios Justified by Quantitative Comparator Evidence


Near-Infrared Photodetectors and Thermophotovoltaic Cells Operating at ~1200 nm

SmAs, with its experimentally determined optical band gap of 1.03 eV [1], is specifically suited for near-infrared photodetectors and thermophotovoltaic (TPV) cells targeting the ~1200 nm spectral window. In contrast, GdAs (0.63 eV) would shift the absorption cutoff to ~1970 nm, fundamentally altering the device's spectral response [1]. For TPV applications where the thermal emitter temperature and cell band gap must be matched for optimal efficiency, SmAs fills a gap between the narrower-gap GdAs and wider-gap compounds such as TmAs (1.18 eV), enabling system designers to select the appropriate arsenide based on the specific emitter blackbody spectrum. The congruent melting at 2257 °C [2] further supports high-temperature TPV emitter-cell integration.

Cryogenic Magnetic Sensing and Calorimetry Requiring Paramagnetic Behavior Below 2 K

SmAs orders antiferromagnetically at a Néel temperature of 1.8 K [3], enabling paramagnetic operation at temperatures down to approximately 2 K. This is a decisive advantage over SmBi, which orders at 9 K and would exhibit magnetic ordering artifacts in bolometric or calorimetric detectors operating in the 2–8 K range [3]. For cryogenic sensor applications such as transition-edge sensors or magnetic microcalorimeters, SmAs provides the low T_N needed to minimize magnetic noise while retaining the semiconducting properties absent in metallic sensor materials.

High-Pressure Sensor Materials and Mechanically Robust Semiconductor Heterostructures

SmAs retains its NaCl-type crystal structure up to 32.1 GPa before undergoing a phase transition [4], providing 32.5% greater pressure tolerance than NdAs (24.2 GPa) and 18.5% more than PrAs (27.1 GPa) [4]. This superior mechanical stability under compression makes SmAs the preferred choice among light rare-earth arsenides for: (i) high-pressure anvil-cell calibrants and pressure sensors; (ii) epitaxial heterostructures on III-V substrates where lattice-mismatch-induced strain must be accommodated without phase transformation; and (iii) geological or deep-earth instrumentation where compressive loads may exceed 25 GPa.

Spintronic Devices Exploiting Robust Half-Metallic Ferromagnetism

DFT calculations confirm that SmAs exhibits method-independent half-metallic ferromagnetism with a magnetic moment of ~5 μB, characterized by metallic majority-spin and semiconducting minority-spin channels [5]. Unlike SmSb and SmBi, whose half-metallic classification depends on the choice of exchange-correlation functional (GGA vs. mBJ-GGA), SmAs is robustly half-metallic across computational methods [5]. This reliability in predicted spin polarization makes SmAs a preferred candidate for spin-injection electrodes, magnetic tunnel junctions, and spin-filter devices where consistent, predictable half-metallicity is essential for device modeling and fabrication.

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